molecular formula C7H10O3 B6173336 rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans CAS No. 79091-88-6

rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans

Cat. No.: B6173336
CAS No.: 79091-88-6
M. Wt: 142.2
InChI Key:
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Description

rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its cyclobutane ring, which is a four-membered ring structure, and the presence of both formyl and carboxylate functional groups. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with formylating agents and carboxylating agents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: Conversion of the formyl group to a carboxylic acid

    Reduction: Conversion of the formyl group to an alcohol

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: Investigated for its potential therapeutic properties. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans exerts its effects depends on the specific context of its application. In chemical reactions, the compound’s functional groups (formyl and carboxylate) play a crucial role in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved can vary, but generally, the compound’s unique structure allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

  • rac-methyl (1R,2R)-2-formylcyclopropane-1-carboxylate
  • rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate
  • rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride

Comparison: rac-methyl (1R,2R)-2-formylcyclobutane-1-carboxylate, trans is unique due to its cyclobutane ring structure, which is less common compared to cyclopropane derivatives. The presence of both formyl and carboxylate groups also adds to its distinctiveness, allowing for a broader range of chemical reactions and applications. Similar compounds, such as those with cyclopropane rings, may exhibit different reactivity and properties due to the strain and stability associated with the smaller ring size.

Properties

CAS No.

79091-88-6

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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